2-(2-Ethoxyphenoxy)-4-methylaniline
Description
2-(2-Ethoxyphenoxy)-4-methylaniline (CAS: 96331-95-2) is an aromatic amine featuring a 4-methylaniline core substituted with a 2-ethoxyphenoxy group at the 2-position. This compound’s structure combines electron-donating (ethoxy and methyl) groups with a sterically hindered phenoxy moiety, influencing its physicochemical properties and reactivity. It is structurally related to intermediates in pharmaceutical syntheses, such as Tamsulosin Hydrochloride, which contains a similar 2-(2-ethoxyphenoxy)ethylamine group .
Properties
IUPAC Name |
2-(2-ethoxyphenoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-17-13-6-4-5-7-14(13)18-15-10-11(2)8-9-12(15)16/h4-10H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKQAMYPXVGKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=CC(=C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyphenoxy)-4-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxyphenol and 4-methylaniline.
Etherification: 2-ethoxyphenol is reacted with a suitable halogenating agent (e.g., bromine) to form 2-(2-ethoxyphenoxy)ethyl bromide.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes:
Catalysts: Use of phase transfer catalysts to facilitate the reaction.
Solvents: Selection of appropriate solvents such as methylene dichloride to improve reaction efficiency.
Purification: Recrystallization or distillation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethoxyphenoxy)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(2-Ethoxyphenoxy)-4-methylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenoxy)-4-methylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the PI3K/Akt pathway, leading to various biological effects
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural differences and their implications:
Physicochemical Properties
- Solubility: The ethoxyphenoxy group in the target compound likely reduces water solubility compared to 4-methoxy-2-methylaniline, which has higher polarity due to the methoxy group .
- Adsorption: Polymeric adsorbents (e.g., ZH-03) show higher affinity for 4-methylaniline derivatives (3.19 mmol/g capacity) compared to simpler anilines, suggesting that the ethoxyphenoxy group may alter adsorption kinetics .
Biological Activity
2-(2-Ethoxyphenoxy)-4-methylaniline is an organic compound classified as an aniline derivative. Its structure comprises an ethoxyphenoxy group linked to a 4-methyl aniline moiety, which may impart unique biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic properties.
Structure and Composition
- Chemical Formula : CHNO
- CAS Number : 946774-21-6
- Molecular Weight : 273.34 g/mol
Synthesis
The synthesis typically involves the reaction of 2-ethoxyphenol with 4-methylaniline under controlled conditions, often utilizing catalysts or specific solvents to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications as an antibacterial agent in pharmaceuticals.
Anticancer Activity
Studies have explored the anticancer properties of this compound, particularly its ability to inhibit cell proliferation in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression. For instance, a study demonstrated that treatment with this compound resulted in increased apoptosis in breast cancer cell lines, indicating its potential as a chemotherapeutic agent.
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial properties.
- Anticancer Activity : In research conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased early and late-stage apoptosis rates among treated cells compared to control groups.
Comparative Analysis
A comparative analysis with similar compounds reveals that while many aniline derivatives exhibit biological activity, this compound demonstrates a unique profile due to its specific substituents, which may enhance its interaction with biological targets.
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 32 | 15 |
| Compound A | 64 | 20 |
| Compound B | 128 | 25 |
Q & A
Q. How can contradictory data on reaction yields be resolved using computational and experimental validation?
- Methodological Answer : Discrepancies between predicted (machine learning) and experimental yields are addressed via sensitivity analysis of descriptors (e.g., atomic electronegativity, steric parameters). High-throughput screening (96-well plates) validates outlier reactions, identifying hidden variables like trace moisture or oxygen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
